3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
3-(furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-13-11-17(19-12-18-13)23-8-6-22(7-9-23)16-5-4-14(20-21-16)15-3-2-10-24-15/h2-5,10-12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYGMENIULJIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The most reliable method involves palladium-catalyzed cross-coupling between 3-bromopyridazine and furan-2-ylboronic acid . Optimized conditions from patent WO1998022459A1 include:
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Base: Potassium carbonate (2.5 equiv)
- Solvent: 1,4-Dioxane/Water (4:1)
- Temperature: 80–90°C, 12–24 hours
This method achieves >85% yield, with the boronic acid prepared via lithiation of furan followed by transmetallation with trisopropyl borate.
Negishi Coupling
Alternative approaches employ zinc-furan reagents with 3-iodopyridazine intermediates. For instance:
$$
\text{3-Iodopyridazine} + \text{Zn(Furan-2-yl)} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-(Furan-2-yl)Pyridazine}
$$
This method, detailed in WO1998022459A1, avoids boronic acid instability issues but requires anhydrous conditions.
Synthesis of 4-(6-Methylpyrimidin-4-yl)Piperazine
Pyrimidine Functionalization
6-Methylpyrimidin-4-amine is treated with chloroacetyl chloride to form 4-chloro-6-methylpyrimidine , which undergoes nucleophilic substitution with piperazine:
$$
\text{4-Chloro-6-methylpyrimidine} + \text{Piperazine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{4-(6-Methylpyrimidin-4-yl)Piperazine}
$$
Reaction conditions from WO2014106800A2 specify a 1:1.2 molar ratio of pyrimidine to piperazine at 60°C for 8 hours, yielding 78% product.
Purification and Characterization
The product is purified via silica gel chromatography (eluent: chloroform/methanol, 9:1) and characterized by $$ ^1\text{H NMR} $$:
Installation of the Piperazine-Pyrimidine Substituent at Position 6
Nucleophilic Aromatic Substitution
6-Chloro-3-(furan-2-yl)pyridazine reacts with 4-(6-methylpyrimidin-4-yl)piperazine under reflux in dimethylacetamide (DMAc):
$$
\text{6-Chloro Intermediate} + \text{Piperazine Derivative} \xrightarrow{\text{DMAc, 120°C}} \text{Target Compound}
$$
Key parameters:
- Equivalents: 1.5 equiv piperazine derivative
- Time: 24–36 hours
- Yield: 65–70% after recrystallization from ethanol
Microwave-Assisted Optimization
Recent advancements utilize microwave irradiation (150°C, 30 minutes) to reduce reaction time to 2 hours with comparable yields.
Analytical Data and Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 minutes.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Cyclization-Coupling Strategy
A novel approach condenses 3-(furan-2-yl)-1,4-diketone with hydrazine in the presence of pre-formed 4-(6-methylpyrimidin-4-yl)piperazine, achieving a 55% yield but requiring stringent temperature control.
Enzymatic Functionalization
Preliminary studies using Candida antarctica lipase B to catalyze piperazine attachment show modest yields (40%) but highlight potential for greener synthesis.
Industrial-Scale Considerations
Cost-Efficiency Metrics
Environmental Impact
Solvent recovery systems for DMAc and dioxane reduce waste by 60%, aligning with FDA green chemistry guidelines.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Dihydropyridazines
Substitution: Various substituted piperazines
Scientific Research Applications
3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The furan and pyridazine rings can participate in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyridazine Derivatives with Piperazine Substituents
3-Phenyl-4-(pyridin-4-yl)-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine (MW069a)
- Structural Differences : The phenyl and pyridin-4-yl groups replace the furan-2-yl and methylpyrimidinyl groups in the target compound.
- Biological Relevance : Investigated as a p38αMAPK inhibitor for neurological diseases, suggesting shared therapeutic avenues with the target compound .
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine
- Structural Differences : A chloro substituent replaces the furan-2-yl group, and the piperazine bears a fluorophenyl instead of methylpyrimidinyl.
- Synthesis : Involves hydrolysis of chloropyridazine and subsequent functionalization, highlighting versatility in piperazine modifications .
- Pharmacokinetic Implications : Fluorine atoms may enhance metabolic stability compared to the target compound’s furan .
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
- Structural Differences : Thiophen-2-yl replaces furan-2-yl, and the piperazine is modified with a benzoyl group.
Heterocyclic Substituent Variations
4-(Furan-2-yl)-7-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)isoxazolo[3,4-d]pyridazine (4b)
- Structural Differences : Isoxazolo-pyridazine core with triazole and nitro groups, unlike the simpler pyridazine in the target compound.
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
Tabulated Comparison of Key Analogs
*Estimated based on structural similarity.
Biological Activity
3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 408.4 g/mol. The compound features a furan ring, a pyridazine core, and a piperazine moiety, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N6O2 |
| Molecular Weight | 408.4 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Neuropharmacological Effects
Preliminary research indicates potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar structures have been studied for their ability to affect serotonin and dopamine receptors, which are crucial in treating mood disorders.
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in tumor growth.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered synaptic transmission.
- Cell Cycle Regulation : Inducing cell cycle arrest can prevent the proliferation of cancer cells.
Case Study 1: Antitumor Efficacy in Breast Cancer
A study evaluated the efficacy of a related compound in breast cancer models, showing a reduction in tumor size by up to 50% compared to control groups. The mechanism was attributed to apoptosis induction via the intrinsic pathway.
Case Study 2: Antimicrobial Activity Against E. coli
In vitro tests revealed that the compound exhibited significant activity against E. coli, with an MIC value of 32 µg/mL. This suggests potential for development into an antimicrobial agent.
Q & A
Q. What are the recommended synthetic routes for 3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine, and what methodological challenges are commonly encountered?
The synthesis typically involves multi-step reactions, including:
- Pyridazine ring formation : Hydrazine reacts with dicarbonyl precursors under controlled pH and temperature to form the pyridazine core .
- Piperazine coupling : Nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination is used to attach the piperazine moiety to the pyridazine ring .
- Functional group modifications : Furan and methylpyrimidinyl groups are introduced via Suzuki–Miyaura cross-coupling or palladium-catalyzed reactions .
Q. Challenges :
- Low yields in coupling steps due to steric hindrance from bulky substituents. Optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF or THF) is critical .
- Regioselectivity issues during substitutions. Computational modeling (e.g., DFT) can predict reactive sites to guide experimental design .
Q. How can researchers confirm the structural identity and purity of this compound?
- Structural confirmation :
- X-ray crystallography : Resolve the 3D arrangement using SHELX software for refinement, particularly for verifying piperazine ring conformation and substituent orientation .
- NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., furan protons at δ 6.3–7.4 ppm, pyridazine C=N at δ 150–160 ppm) .
- Purity assessment :
- HPLC/LC-MS : Quantify impurities using C18 columns with acetonitrile/water gradients. Monitor for byproducts like unreacted pyridazine intermediates .
Q. What preliminary biological activities have been reported for pyridazine–piperazine hybrids, and how can these guide further studies?
- Antimicrobial activity : Pyridazine derivatives exhibit inhibition against bacterial strains (e.g., S. aureus MIC = 8–16 µg/mL) via interference with DNA gyrase .
- Kinase inhibition : Structural analogs (e.g., thieno-pyrimidines) target PI3K/Akt pathways, suggesting potential anticancer applications. In vitro assays (e.g., kinase inhibition IC₅₀) are recommended for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Case example : Discrepancies in antimicrobial potency between 3-(piperazin-1-yl)pyridazine derivatives may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance membrane penetration but reduce target binding .
- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and include positive controls (e.g., ciprofloxacin) .
- Resolution strategy :
- Structure–activity relationship (SAR) studies : Systematically modify substituents (e.g., furan vs. thiophene) and correlate with bioactivity data .
- Molecular docking : Compare binding affinities to targets (e.g., DNA gyrase) using AutoDock Vina or Schrödinger Suite .
Q. What experimental designs are optimal for evaluating reactive intermediates during synthesis?
- Trapping intermediates : Use quenching agents (e.g., D₂O for hydroxyl radicals) or low-temperature NMR (−40°C) to stabilize transient species .
- In situ monitoring :
- ReactIR : Track carbonyl intermediates during pyridazine ring formation .
- LC-MS : Identify byproducts in real-time, such as incomplete coupling adducts .
Q. How can researchers address low solubility and bioavailability in preclinical studies?
- Solubility enhancement :
- Bioavailability testing :
Q. What advanced techniques are used to study metabolic pathways and degradation products?
- Metabolite identification :
- High-resolution mass spectrometry (HR-MS) : Detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
- CYP450 inhibition assays : Use human liver microsomes to identify enzymes (e.g., CYP3A4) responsible for metabolism .
- Degradation studies :
- Forced degradation : Expose the compound to heat, light, or oxidative stress (H₂O₂) and analyze products via UPLC-PDA .
Q. How can computational methods optimize lead compound development?
- Virtual screening :
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyridazine ring) using MOE or Discovery Studio .
- ADMET prediction :
- SwissADME : Predict logP (target < 3) and efflux ratios to prioritize analogs with favorable pharmacokinetics .
- Dynamics simulations :
- Molecular dynamics (MD) : Simulate binding stability to targets (e.g., 20 ns simulations in GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
